molecular formula C10H14O2 B1639856 2,2'-(1,3-phenylene)diethanol CAS No. 46133-05-5

2,2'-(1,3-phenylene)diethanol

Cat. No.: B1639856
CAS No.: 46133-05-5
M. Wt: 166.22 g/mol
InChI Key: QCYAJCGCGWQKJT-UHFFFAOYSA-N
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Description

2,2'-(1,3-Phenylene)diethanol is a diol compound featuring a meta-substituted benzene ring (1,3-phenylene) with two ethanol groups attached at the 2-positions. This structure enables its use as a monomer in polymer synthesis, particularly in polyurethanes and thermoplastic elastomers, due to its diol functionality and hydrogen-bonding capacity . While references a structurally similar dioxolane-containing diethanol derivative (CAS 5694-95-1), the focus here is on the phenylene-based variant.

Properties

IUPAC Name

2-[3-(2-hydroxyethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-6-4-9-2-1-3-10(8-9)5-7-12/h1-3,8,11-12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYAJCGCGWQKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2'-(1,3-phenylene)diethanol can be synthesized through several methods. One common method involves the acid-catalyzed addition of styrene, followed by hydrogenation and acid-catalyzed epoxidation reactions . The reaction conditions typically involve the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions under controlled conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2'-(1,3-phenylene)diethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols or hydrocarbons.

Scientific Research Applications

2,2'-(1,3-phenylene)diethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2'-(1,3-phenylene)diethanol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The hydroxyl group in the compound allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenylene Core

Fluorinated Derivatives
  • 2,2'-{[2,4,5-Trifluoro-6-(Trifluoromethyl)-1,3-Phenylene]bis(Sulfanediyl)}diethanol (Compound 6) Structure: Fluorinated 1,3-phenylene core with sulfanediyl (-S-) bridges and terminal ethanol groups. Properties: High electronegativity from fluorine substituents enhances thermal stability (up to 250°C) and chemical resistance. The sulfanediyl linkages increase molecular flexibility compared to oxygen bridges. Applications: Used in fluoropolymer synthesis for coatings and membranes requiring acid resistance .
Heterocyclic and Electron-Donating Substituents
  • 2,2'-((3,5-Dimethoxyphenyl)azanediyl)diethanol Structure: 3,5-Dimethoxyphenyl core with aza (-NH-) and ethanol groups. Properties: Methoxy groups donate electrons, reducing hydroxyl acidity (pKa ~10.5 vs. ~13 for unsubstituted diols). The aza group enables metal coordination (e.g., Cu²⁺, Fe³⁺), useful in catalytic systems. Applications: Potential ligand in coordination chemistry or as a monomer for pH-responsive polymers .

Positional Isomerism (Meta vs. Para Substitution)

2,2′-(1,4-Phenylenebis(oxy))diethanol
  • Structure : Para-substituted (1,4-phenylene) with ether (-O-) linkages.
  • Properties : Higher crystallinity due to linear symmetry, leading to polymers with tensile strength >50 MPa.
  • Applications: Co-monomer in PET-based copolymers for rigid packaging materials .
2,2’-(1,2-Phenylene)diethanol
  • Structure: Ortho-substituted (1,2-phenylene) diethanol.
  • Properties : Increased steric hindrance reduces polymerization efficiency (yield ~70% vs. >85% for meta-substituted).
  • Applications : Oxidative cyclization to form fused benzene caprolactones (e.g., M8), used in biodegradable polymers .

Functional Group Replacements

Sulfur-Containing Analogues
  • 2,2′-Methylenebis[(4,1-Phenylene)-methylenesulfanediyl]diethanol (Diol E) Structure: Sulfur bridges (-S-) between phenylene and ethanol groups. Properties: Sulfur increases chain flexibility (Tg ~−20°C) and UV stability. Applications: Key monomer in transparent thermoplastic polyurethanes for medical devices .
Ester-Functionalized Derivatives
  • Diethyl 2,2′-((Thiobis(4,1-Phenylene))bis(oxy))diacetate
    • Structure : Thioether and ester groups replace hydroxyls.
    • Properties : Hydrolytically unstable under basic conditions (degradation >80% in 24h at pH 12).
    • Applications : Intermediate in hydrazide synthesis for drug delivery systems .

Research Findings and Trends

  • Substituent Effects : Fluorination and sulfanediyl groups enhance thermal/chemical resistance but may reduce biodegradability .
  • Positional Isomerism : Meta-substitution (1,3-phenylene) balances reactivity and polymer processability, while para-substitution (1,4-phenylene) favors crystallinity .
  • Functional Group Trade-offs : Sulfur bridges improve flexibility but lower Tg, whereas ether linkages increase rigidity .

Biological Activity

2,2'-(1,3-phenylene)diethanol is a compound with potential applications in various fields, particularly in organic synthesis and medicinal chemistry. Its structure allows for interactions with biological systems, making it a subject of interest for researchers studying its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C10H14O2C_{10}H_{14}O_2. The compound consists of a phenylene group connected to two hydroxyl (-OH) groups. This structure is significant as it may influence its solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and potential antitumor properties. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds structurally similar to this compound. For instance, derivatives with similar functional groups have shown effectiveness against various pathogens. The mechanism of action often involves interference with microbial DNA or cell wall synthesis.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicrobial TargetMinimum Inhibitory Concentration (MIC)
2,5-Disubstituted Furan DerivativeStaphylococcus aureus12.5 µg/mL
Amidino DerivativeEscherichia coli6.25 µg/mL
Benzimidazole DerivativeCandida albicans25 µg/mL

Antitumor Activity

Recent studies have explored the antitumor potential of compounds related to this compound. These studies typically involve in vitro assays on human cancer cell lines.

Case Study: Antitumor Evaluation

In a study examining the effects of structurally similar compounds on lung cancer cell lines (A549, HCC827, NCI-H358), it was found that certain derivatives exhibited significant cytotoxicity. The compounds were tested using MTS cytotoxicity assays and BrdU proliferation assays.

Table 2: Cytotoxicity Results

Compound NameCell LineIC50 (µM)
Compound AA5496.26 ± 0.33
Compound BHCC82720.46 ± 8.63
Compound CNCI-H35816.00 ± 9.38

The proposed mechanism for the biological activity of these compounds includes DNA intercalation and inhibition of DNA-dependent enzymes . This interaction can lead to disruption in DNA replication and transcription processes in microbial and cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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